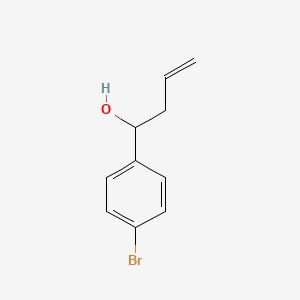

1-(4-Bromophenyl)but-3-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromophenyl)but-3-en-1-ol is an organic compound with the molecular formula C10H11BrO It is characterized by a bromophenyl group attached to a butenol chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, the reaction between 4-bromobenzene and but-3-en-1-ol under palladium catalysis can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Heck reactions. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants and catalysts.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the butenol chain can be reduced to form a saturated alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

Oxidation: 1-(4-Bromophenyl)but-3-en-1-one.

Reduction: 1-(4-Bromophenyl)butan-1-ol.

Substitution: 1-(4-Methoxyphenyl)but-3-en-1-ol or 1-(4-Cyanophenyl)but-3-en-1-ol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(4-Bromophenyl)but-3-en-1-ol features a bromophenyl group attached to a butenol chain, characterized by a double bond between the second and third carbon atoms and a hydroxyl group (-OH) at the first position. Its molecular formula is C10H11BrO, which contributes to its unique reactivity and biological properties. The presence of the bromine atom enhances its interactions with other molecules, potentially leading to distinctive biological activities compared to similar compounds .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

- Oxidation : Using reagents like potassium permanganate or chromium trioxide.

- Reduction : Employing palladium on carbon or lithium aluminum hydride.

- Substitution Reactions : Utilizing sodium methoxide or potassium cyanide.

These synthetic routes are adaptable for industrial production, focusing on maximizing yield and purity through controlled reaction conditions such as temperature and pressure.

Medicinal Chemistry Applications

This compound has garnered attention for its potential therapeutic applications. Studies suggest that it may interact with specific enzymes or receptors, modulating biological pathways crucial for drug development. The compound's mechanism of action remains an area of active research, with ongoing investigations into its interactions within biological systems .

Case Studies

Several studies have highlighted the medicinal potential of this compound:

- Anticancer Activity : Research indicates that compounds structurally similar to this compound exhibit anticancer properties by inhibiting tumor growth through apoptosis induction.

- Antimicrobial Properties : Other studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various reactions:

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the butenol chain can influence its pharmacokinetic properties.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)but-3-en-1-ol: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluorophenyl)but-3-en-1-ol: Contains a fluorine atom instead of bromine.

1-(4-Iodophenyl)but-3-en-1-ol: Contains an iodine atom instead of bromine.

Uniqueness: 1-(4-Bromophenyl)but-3-en-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with other molecules.

Actividad Biológica

1-(4-Bromophenyl)but-3-en-1-ol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound is characterized by the presence of a bromine atom on the phenyl ring, which enhances its reactivity and biological interactions. The structure can be represented as follows:

This compound can undergo various chemical transformations, including oxidation to form 1-(4-Bromophenyl)but-3-en-1-one and reduction to yield 1-(4-Bromophenyl)butan-1-ol, making it a versatile intermediate in organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The bromophenyl group enhances binding affinity to certain molecular targets, while the butenol chain influences pharmacokinetic properties. This dual functionality suggests potential applications in drug development .

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, the presence of a bromine moiety has been shown to improve antibacterial activity against various strains such as E. coli, B. subtilis, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for related compounds suggest that halogenation at the para position can enhance activity significantly .

Case Studies

- Antimicrobial Efficacy : A study evaluating the structure-activity relationship (SAR) of flavonoids highlighted that compounds with halogen substitutions demonstrated increased antimicrobial efficacy, with MIC values ranging from 0.94 μg/mL for brominated compounds .

- Enantioselectivity in Chromatography : Research on chiral stationary phases revealed that this compound showed improved resolution in high-performance liquid chromatography (HPLC), indicating its potential application in chiral separations .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Halogen | Biological Activity |

|---|---|---|

| This compound | Bromine | Significant antibacterial |

| 1-(4-Chlorophenyl)but-3-en-1-ol | Chlorine | Moderate antibacterial |

| 1-(4-Fluorophenyl)but-3-en-1-ol | Fluorine | Lower antibacterial activity |

| 1-(4-Iodophenyl)but-3-en-1-ol | Iodine | Variable activity |

This table illustrates that the presence of bromine often correlates with enhanced biological activity compared to other halogens.

Research Findings

Recent literature reviews emphasize the importance of halogenated phenolic compounds in medicinal chemistry. The unique properties of brominated compounds like this compound suggest they could serve as lead compounds for developing new antibiotics or other therapeutic agents .

Propiedades

IUPAC Name |

1-(4-bromophenyl)but-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIQQVDRCWZVRLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.